4-Anilino-2,5-dichloropyrimidine is a synthetic organic compound classified within the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This particular compound is identified by the chemical formula C10H8Cl2N4 and has the CAS number 280581-45-5. It is notable for its potential applications in medicinal chemistry, materials science, and biological research due to its unique structural features and reactivity profile.
The synthesis of 4-Anilino-2,5-dichloropyrimidine typically involves a nucleophilic substitution reaction. The primary method includes the reaction of 2,5-dichloropyrimidine with aniline. This reaction is generally conducted under reflux conditions in the presence of a suitable base, such as potassium carbonate, utilizing a polar aprotic solvent like dimethylformamide (DMF). The general reaction can be represented as follows:
In industrial settings, similar synthetic routes are employed but on a larger scale. Techniques such as continuous flow reactors and microwave-assisted synthesis have been introduced to enhance reaction efficiency and yield. Microwave-assisted synthesis significantly reduces reaction times compared to conventional heating methods.
The molecular structure of 4-Anilino-2,5-dichloropyrimidine features a pyrimidine ring substituted with an aniline group at position 4 and chlorine atoms at positions 2 and 5. The structural formula can be represented as follows:
Key molecular data include:
4-Anilino-2,5-dichloropyrimidine can undergo various chemical reactions due to its functional groups:
These reactions are facilitated by the presence of electron-withdrawing groups on the pyrimidine ring, which enhance nucleophilicity at the substitution sites.
The mechanism of action for 4-Anilino-2,5-dichloropyrimidine primarily involves its role as a kinase inhibitor. The compound interacts with specific molecular targets such as kinases and enzymes by binding to their active sites. This binding inhibits their activity, modulating various cellular pathways essential for processes like cell signaling.
For example, as a kinase inhibitor, it blocks the phosphorylation of proteins involved in cell signaling pathways that regulate cell proliferation. This action is particularly relevant in cancer treatment strategies where inhibiting aberrant kinase activity can suppress tumor growth.
Relevant analyses include spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for structural confirmation .
4-Anilino-2,5-dichloropyrimidine has diverse applications across several scientific fields:
4-Anilino-2,5-dichloropyrimidine serves as a privileged scaffold for ATP-competitive kinase inhibitors due to its ability to mimic adenosine triphosphate (ATP) in the catalytic cleft. The pyrimidine core forms hydrogen bonds with the kinase hinge region through its N1 and C2-NH groups, while the 4-anilino moiety extends into hydrophobic regions adjacent to the ATP-binding site. This binding mode positions the 2,5-dichloro substitutions to interact with key allosteric pockets, enhancing affinity and selectivity. Specifically, the 5-chloro group occupies a sterically constrained region near the gatekeeper residue, and the 2-chloro group modulates solvent accessibility [1] [8].
Table 1: Kinase Inhibition Profiles of Selected 4-Anilino-2,5-dichloropyrimidine Derivatives
Compound | Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. WT EGFR) |
---|---|---|---|
N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea | PDGFRβ | 8.2 | >100 |
Derivative 27 | KIT | 5.7 | >150 |
C4-alkyl analog (20a) | EGFRL858R/T790M | 5.4 | 101 |
Symmetric 4,6-dianilinopyrimidine | EGFR | 12.3 | 1 |
Molecular dynamics simulations confirm that these derivatives stabilize the DFG-out conformation in class III receptor tyrosine kinases (RTKs), preventing activation loop phosphorylation. The dichloro substitutions further enhance hydrophobic interactions with conserved residues (e.g., Leu644 in PDGFRβ and Val603 in KIT), explaining the low nanomolar potency observed [1].
This scaffold demonstrates exceptional selectivity for oncogenic EGFR mutants (L858R, T790M, exon 19 deletions) over wild-type EGFR. Structural analyses reveal that the 2,5-dichloro substitutions exploit steric differences in the ATP-binding pocket: The 5-chloro group avoids clash with Thr790 in WT EGFR but optimally engages Met790 in T790M mutants through hydrophobic interactions. Simultaneously, the 2-chloro position can be modified with solubilizing groups (e.g., N-methylpiperazine) to enhance solvent accessibility without compromising mutant selectivity [6] [8].
In H1975 cells (expressing EGFRL858R/T790M), analogs like compound 20a achieve IC₅₀ values of 5.4 nM, with 101-fold selectivity over WT EGFR (A431 cells). X-ray crystallography shows that C4-alkyl extensions (e.g., methyl or ethyl) form van der Waals contacts (3.3 Å) with Met790, while identical groups sterically clash (2.5 Å) with Thr790 in WT EGFR. This differential engagement underpins the mutant specificity [8].
4-Anilino-2,5-dichloropyrimidine derivatives exhibit potent dual inhibition of class III RTK members, particularly KIT, PDGFRα, and PDGFRβ. Structure-activity relationship (SAR) studies indicate that urea-linked extensions at the 4-anilino group (e.g., N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea) enhance simultaneous binding to KIT and PDGFR isoforms. Derivative 27 inhibits KIT (IC₅₀ = 5.7 nM), PDGFRα (IC₅₀ = 9.1 nM), and PDGFRβ (IC₅₀ = 8.2 nM) by occupying three key regions:
Table 2: Class III RTK Inhibition by Urea-Functionalized Derivatives
Compound | KIT IC₅₀ (nM) | PDGFRα IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | Cellular Efficacy (HCT116 IC₅₀, μM) |
---|---|---|---|---|
19 | 42.5 | 68.3 | 35.6 | 3.21 |
27 | 5.7 | 9.1 | 8.2 | 0.87 |
In vivo studies demonstrate tumor regression in murine solid tumor models at 25 mg/kg doses, validating the therapeutic potential of dual KIT/PDGFR inhibition [1].
Although clinical data is limited, the scaffold shows theoretical promise against Plasmodium kinases (PfGSK3, PfPK6) due to its conserved binding mode in ATP pockets. Homology modeling suggests that 4-anilino-2,5-dichloropyrimidine derivatives could inhibit PfGSK3 by:
PfPK6 inhibition may occur through competitive displacement of ATP, leveraging the dichloro substitutions to bypass conserved ATP-binding residues in Plasmodium kinases. No empirical IC₅₀ data exists yet, but molecular docking scores indicate submicromolar affinity (ΔG = -9.2 kcal/mol for PfPK6) [7].
The 2,5-dichloro configuration enables selective inhibition of TAM kinases (MerTK, Axl). Analogues with bulky 4-anilino substituents (e.g., 3-trifluoromethylphenyl) suppress MerTK phosphorylation at 50 nM concentrations. SAR reveals:
These derivatives induce apoptosis in MerTK-dependent leukemia models, confirming on-target effects. However, inhibition profiles vary significantly with minor structural changes, underscoring the need for precise substitutions [1] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7